molecular formula C11H11NO2 B8321998 3-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile

3-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile

Cat. No. B8321998
M. Wt: 189.21 g/mol
InChI Key: WQHQTOPHKYVLHF-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirred solution of LiAlH4 (114 mg, 3.6 mmol) in ether at 0° C. was added 3-(2-methyl-1,3-dioxolan-2-yl)benzonitrile (0.57 g, 3.0 mmol). The reaction mixture was stirred for 4 h and quenched with H2O (0.2 mL), 20% NaOH (0.2 mL), brine (0.6 mL). The resulting mixture was stirred for 1 h and filtered over celite and concentrated. The residue was purified by column chromatography (10% MeOH in CHCl3) to provide (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanamine (334 mg, 57%).
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1([C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[C:16]#[N:17])[O:12][CH2:11][CH2:10][O:9]1>CCOCC>[CH3:7][C:8]1([C:13]2[CH:14]=[C:15]([CH2:16][NH2:17])[CH:18]=[CH:19][CH:20]=2)[O:9][CH2:10][CH2:11][O:12]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.57 g
Type
reactant
Smiles
CC1(OCCO1)C=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with H2O (0.2 mL), 20% NaOH (0.2 mL), brine (0.6 mL)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (10% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(OCCO1)C=1C=C(C=CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.